molecular formula C15H14F2N2O3 B5449592 1-[4-(Difluoromethoxy)phenyl]-3-(3-methoxyphenyl)urea

1-[4-(Difluoromethoxy)phenyl]-3-(3-methoxyphenyl)urea

Cat. No.: B5449592
M. Wt: 308.28 g/mol
InChI Key: LSKTVYDICVWYAT-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-3-(3-methoxyphenyl)urea is an organic compound with the molecular formula C15H14F2N2O3 It is characterized by the presence of difluoromethoxy and methoxy groups attached to phenyl rings, linked by a urea moiety

Preparation Methods

The synthesis of 1-[4-(Difluoromethoxy)phenyl]-3-(3-methoxyphenyl)urea typically involves the reaction of 4-(difluoromethoxy)aniline with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-3-(3-methoxyphenyl)urea has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)phenyl]-3-(3-methoxyphenyl)urea can be compared with similar compounds such as:

    1-[4-(Difluoromethoxy)phenyl]-3-(3-fluorophenyl)urea: This compound has a fluorine atom instead of a methoxy group, leading to different chemical and biological properties.

    1-[4-(Difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinyl]urea: This compound has an additional pyrrolidinyl group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3/c1-21-13-4-2-3-11(9-13)19-15(20)18-10-5-7-12(8-6-10)22-14(16)17/h2-9,14H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKTVYDICVWYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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